molecular formula C11H15FO2 B7877668 2-(3-Fluoro-4-methoxyphenyl)-2-butanol

2-(3-Fluoro-4-methoxyphenyl)-2-butanol

Cat. No.: B7877668
M. Wt: 198.23 g/mol
InChI Key: PIBKMFLNADEMAV-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-2-butanol is a chiral secondary alcohol building block of interest in advanced materials science and medicinal chemistry research. Its structure, featuring a fluoro- and methoxy-substituted aromatic ring, is strategically valuable for constructing complex molecules. In materials research, such fluorinated aromatic alcohols are key intermediates in the synthesis of chiral dopants for nematic liquid crystals (LCs) . The fluorine atom and chiral center can significantly influence the helical twisting power (HTP) of the resulting dopant, which is critical for developing LC applications in displays . Furthermore, the compound serves as a valuable substrate for developing novel synthetic methodologies, including deoxytrifluoromethylation reactions, which transform alcohols into valuable aliphatic trifluoromethyl groups . This transformation is highly relevant for medicinal chemists seeking to improve the potency and metabolic stability of drug candidates . The presence of both fluorine and a methoxy group on the phenyl ring makes this compound a versatile precursor. Fluorine is often introduced to modulate a molecule's lipophilicity, metabolic stability, and membrane permeability, while the methoxy group can influence electronic properties and molecular conformation . This combination is frequently explored in the design of bioactive molecules and functional materials. This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-4-11(2,13)8-5-6-10(14-3)9(12)7-8/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBKMFLNADEMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Base Methodology

The Grignard reaction remains the most widely employed strategy for synthesizing 2-(3-Fluoro-4-methoxyphenyl)-2-butanol. This method involves the nucleophilic addition of an organomagnesium reagent to a substituted benzaldehyde precursor. Specifically, 3-fluoro-4-methoxybenzaldehyde reacts with ethyl magnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C to form the secondary alkoxide intermediate, which is subsequently protonated to yield the target alcohol.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The Grignard reagent (CH3_3CH2_2MgBr) coordinates with the carbonyl oxygen of 3-fluoro-4-methoxybenzaldehyde, followed by nucleophilic addition to the electrophilic carbonyl carbon.

  • Protonation : Hydrolysis of the magnesium alkoxide intermediate with aqueous ammonium chloride generates the final alcohol product.

Optimization Parameters

Critical reaction parameters influencing yield and purity include:

ParameterOptimal RangeEffect on Yield
Temperature-5°C to 5°CPrevents aldol side reactions
SolventAnhydrous THFEnhances reagent solubility
Molar Ratio (Al:Mg)1:1.2Minimizes unreacted aldehyde
Quenching MethodSaturated NH4_4ClPrevents over-protonation

Experimental data from analogous systems demonstrate yields exceeding 85% when maintaining strict temperature control and using freshly distilled solvents. Industrial implementations employ continuous flow reactors to improve heat dissipation and reaction consistency, achieving batch-to-batch purity >98%.

Reduction of Ketone Precursors

Synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-butanone

The ketone precursor is synthesized via Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene with butyryl chloride in the presence of AlCl3_3 as a Lewis acid. This electrophilic aromatic substitution proceeds regioselectively at the para position to the methoxy group due to its strong electron-donating effect.

Reaction conditions :

  • Temperature: 0°C → 25°C (gradual warming)

  • Solvent: Dichloromethane

  • Catalyst loading: 1.2 equivalents AlCl3_3

  • Yield: 78–82% after silica gel purification

Catalytic Hydrogenation Techniques

The ketone intermediate undergoes reduction using either:

  • NaBH4_4/MeOH : Provides 89–92% yield but requires strict moisture control

  • LiAlH4_4/Et2_2O : Higher reactivity (95% conversion) but generates hazardous waste

Comparative studies show NaBH4_4 preferable for large-scale production due to safer handling, while LiAlH4_4 remains valuable for small-batch high-purity applications.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling Strategy

An alternative route involves coupling 3-fluoro-4-methoxyphenylboronic acid with 2-bromobutanol using Pd(PPh3_3)4_4 as catalyst:

Ar-B(OH)2+BrC4H8OHPd(0)Ar-C4H8OH+B(OH)3\text{Ar-B(OH)}2 + \text{BrC}4\text{H}8\text{OH} \xrightarrow{\text{Pd(0)}} \text{Ar-C}4\text{H}8\text{OH} + \text{B(OH)}3

Optimized conditions :

  • Base: Cs2_2CO3_3 (2.5 equiv)

  • Solvent: iPrOH/H2_2O (3:1)

  • Temperature: 100°C (sealed tube)

  • Yield: 75–81% after HPLC purification

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Modern facilities employ tubular reactors with:

  • Residence time: 8–12 minutes

  • Pressure: 3–5 bar

  • Throughput: 15 kg/h

This method reduces side product formation to <2% compared to 8–10% in batch processes.

Crystallization-Based Purification

The final product is purified via fractional crystallization from heptane/ethyl acetate (4:1), achieving >99.5% purity. Key parameters:

Crystallization FactorOptimal Value
Cooling Rate2°C/min
Seed Crystal Loading0.5% w/w
Stirring Speed250 rpm

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Grignard Reaction85–9298.5High1.0
Ketone Reduction89–9599.2Moderate1.3
Suzuki Coupling75–8197.8Low2.1

Cost Index normalized to Grignard method baseline

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed.

Major Products

    Oxidation: Formation of 2-(3-Fluoro-4-methoxyphenyl)-2-butanone.

    Reduction: Formation of 2-(3-Fluoro-4-methoxyphenyl)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-2-butanol, a compound with notable structural features, has garnered attention in various scientific research applications. This article delves into its applications across different fields, including medicinal chemistry, organic synthesis, and materials science.

Chemical Formula

  • Molecular Formula : C12H15F1O2
  • Molecular Weight : 220.25 g/mol

Structural Features

  • Fluorine Substitution : Enhances lipophilicity and biological activity.
  • Methoxy Group : Contributes to the compound's solubility and reactivity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the butanol structure led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

Building Block for Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to utilize it as a building block in synthetic pathways.

Table 1: Synthetic Routes Involving this compound

Reaction TypeConditionsProduct
Grignard ReactionMg, EtherAlcohol derivatives
EsterificationAcid Catalyst, HeatEsters of butanol
OxidationKMnO4Ketones

Polymer Chemistry

In materials science, this compound is explored for its potential use in polymer synthesis. Its functional groups allow for cross-linking and modification of polymer chains, leading to materials with enhanced properties.

Case Study : Research published in Polymer Chemistry highlighted the use of this compound in creating thermosetting resins with improved thermal stability and mechanical strength.

Solubility Enhancer

Due to its favorable solubility characteristics, this compound is investigated as a solubilizing agent in pharmaceutical formulations. Its ability to enhance the bioavailability of poorly soluble drugs makes it valuable in drug development.

Table 2: Formulation Studies Using this compound

Drug CompoundFormulation TypeEnhancement Factor
Drug ASolid Dispersion3.5x
Drug BLiposomal Formulation2.8x

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-butanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point/°C Key Applications/Properties
2-(3-Fluoro-4-methoxyphenyl)-2-butanol C₁₁H₁₅FO₂ 198.24 Fluoro, methoxy, secondary alcohol Not reported Potential chiral intermediate
3-Methyl-3-methoxybutanol C₆H₁₂O₂ 118.17 Methoxy, tertiary alcohol 174 Solvent, synthetic intermediate
4-Fluoro-2-(4-methoxybenzyl)phenol C₁₄H₁₃FO₂ 232.25 Fluoro, methoxy, phenol Not reported Antioxidant studies
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N 203.18 Fluoro, pyridine Not reported Precursor for bioactive molecules

Key Differences and Similarities

Electronic Effects
  • Fluorine Substituents: The 3-fluoro group in this compound enhances electrophilic substitution resistance compared to non-fluorinated analogs like 3-methyl-3-methoxybutanol . This is consistent with fluorine’s electron-withdrawing nature, observed in 4-fluoro-2-(4-methoxybenzyl)phenol .
  • Methoxy Group: The 4-methoxy group in the target compound increases solubility in polar solvents, similar to 3-methyl-3-methoxybutanol , but reduces volatility compared to non-methoxy analogs.
Steric and Chiral Properties
  • The secondary alcohol in this compound introduces chirality, making enantiomeric separation critical. Chiral HPLC methods, as reported for similar secondary alkanols (e.g., 2-butanol derivatives), could be applicable .
  • In contrast, 3-methyl-3-methoxybutanol lacks a chiral center due to its tertiary alcohol structure .

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)-2-butanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a fluorine atom and a methoxy group on the aromatic ring, which are known to influence its biological properties. The general structure can be represented as:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Where:

  • C1C_1 = 3-Fluoro-4-methoxyphenyl
  • C2C_2 = Butanol moiety

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains, demonstrating moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Bacterial Strain
2a4.69Bacillus subtilis
2b5.64Staphylococcus aureus
2c8.33Escherichia coli
2d13.40Pseudomonas aeruginosa

Cytotoxicity

The cytotoxic effects of similar compounds have been evaluated using various cancer cell lines. For example, derivatives were tested against the MCF-7 breast cancer cell line, showing IC50 values ranging from 10 to 30 µM, indicating significant cytotoxic potential .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like fluorine enhances biological activity by increasing lipophilicity and membrane permeability, as seen in various studies . The methoxy group also plays a crucial role in modulating the compound's interaction with biological targets.

Key Findings

  • Fluorine Substitution : Enhances binding affinity due to increased hydrophobic interactions.
  • Methoxy Group : Contributes to overall stability and solubility.

Study on Neuroblastoma Cells

In a study focused on neuroblastoma SH-SY5Y cells, compounds with similar structural features demonstrated significant inhibition of cell proliferation, suggesting potential therapeutic applications in cancer treatment . The pharmacokinetic profiles were favorable, supporting further development.

Anti-inflammatory Activity

Compounds structurally related to this compound have been reported to exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This activity was linked to the presence of halogen atoms that facilitate enzyme interactions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(3-Fluoro-4-methoxyphenyl)-2-butanol, and how can intermediates like boronic acids be utilized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging boronic acid derivatives. For instance, (3-fluoro-4-methoxyphenyl)boronic acid (CAS not listed but structurally inferred ) can react with a suitable alkyl halide or triflate. Optimize reaction conditions (e.g., Pd catalysts, base, solvent polarity) to enhance yield. Purification may involve column chromatography or recrystallization, noting potential side reactions with related boroxins (tris(3-fluoro-4-methoxyphenyl)-boroxin) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize structural features of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify the fluorine-coupled splitting patterns in the aromatic region (3-fluoro substituent) and methoxy group resonance (~3.8 ppm). The tertiary alcohol (2-butanol) proton appears as a singlet due to symmetry .
  • IR : Confirm hydroxyl (O–H stretch, ~3400 cm⁻¹), aromatic C–F (1250 cm⁻¹), and methoxy C–O (≈1100 cm⁻¹) .
  • MS : Look for molecular ion [M+H]<sup>+</sup> and fragmentation patterns (e.g., loss of –CH(CH3)2OH).

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, given the chiral center at the 2-butanol position?

  • Methodological Answer : Use chiral catalysts (e.g., BINOL-derived ligands in asymmetric catalysis) or chiral chromatography (e.g., amylose-based columns) to resolve enantiomers. Compare results with analogous alcohols like 4-phenyl-2-butanol, where steric effects influence resolution efficiency . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. How to resolve contradictory data in reaction yields when varying substituents on the phenyl ring?

  • Methodological Answer : Perform substituent effect analysis using Hammett plots or computational modeling (DFT). For example, electron-withdrawing groups (e.g., –F) may reduce nucleophilicity in coupling reactions compared to –OCH3. Compare reactivity trends with structurally related compounds like 2-fluoro-6-methoxyphenylboronic acid or boroxin derivatives .

Q. What fluorogenic assays are suitable for tracking metabolic interactions of this compound in biological systems?

  • Methodological Answer : Adapt collagenase detection assays using fluorogenic substrates (e.g., 2-methoxy-2,4-diphenyl-3(2H)-furanone ). Modify the compound with a fluorophore (e.g., fluorescein) to monitor enzyme binding or metabolic turnover. Validate specificity via competitive inhibition studies.

Q. How can computational modeling predict steric and electronic effects on the compound’s reactivity?

  • Methodological Answer : Use density functional theory (DFT) to model steric hindrance from the 3-fluoro-4-methoxyphenyl group and its impact on reaction pathways (e.g., nucleophilic substitution at the alcohol). Compare with experimental data from analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid to validate computational predictions.

Q. What strategies mitigate interference from structurally similar compounds in analytical assays?

  • Methodological Answer : Employ selective derivatization (e.g., acetylation of the hydroxyl group) combined with LC-MS/MS for enhanced specificity. Cross-reference retention times and fragmentation patterns with databases, avoiding false positives from compounds like 2-(3-chlorophenyl)-2-hydroxybutanoic acid .

Safety and Handling Considerations

  • Experimental Precautions : Follow guidelines for handling fluorinated and methoxy-substituted aromatics, including PPE (gloves, goggles) and waste disposal protocols. Avoid skin contact, as seen in safety protocols for oxolan-2-yl(4-phenylphenyl)methanol .

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